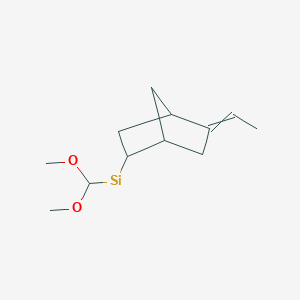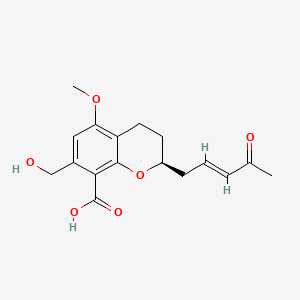
2-Amino-6-phenylethynyl-3H-pteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-phenylethynyl-3H-pteridin-4-one is a chemical compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-phenylethynyl-3H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-chloropteridine with phenylacetylene under specific conditions to introduce the phenylethynyl group at the 6-position of the pteridine ring. The reaction is usually carried out in the presence of a palladium catalyst and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-phenylethynyl-3H-pteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydropteridine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-phenylethynyl-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-phenylethynyl-3H-pteridin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3H-pteridin-4-one: A simpler pteridine derivative without the phenylethynyl group.
2-Amino-6-hydroxymethyl-3H-pteridin-4-one: Contains a hydroxymethyl group instead of the phenylethynyl group.
Biopterin: A naturally occurring pteridine derivative involved in various biological processes.
Uniqueness
2-Amino-6-phenylethynyl-3H-pteridin-4-one is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other pteridine derivatives and expands its range of applications in scientific research.
Propiedades
Número CAS |
108473-04-7 |
|---|---|
Fórmula molecular |
C14H9N5O |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
2-amino-6-(2-phenylethynyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C14H9N5O/c15-14-18-12-11(13(20)19-14)17-10(8-16-12)7-6-9-4-2-1-3-5-9/h1-5,8H,(H3,15,16,18,19,20) |
Clave InChI |
INSJJMGHZMZSED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


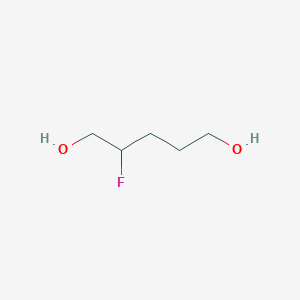
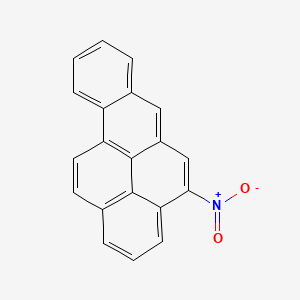
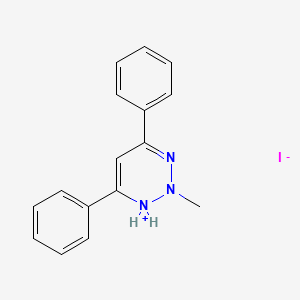
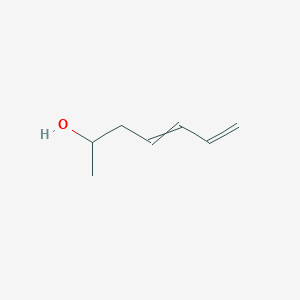
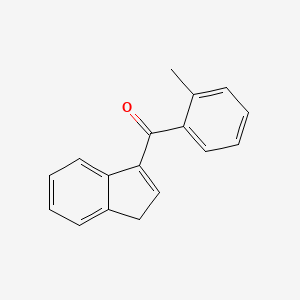

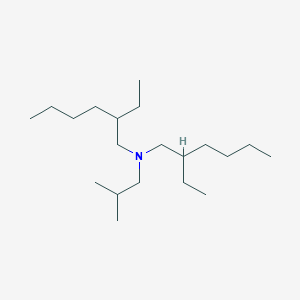
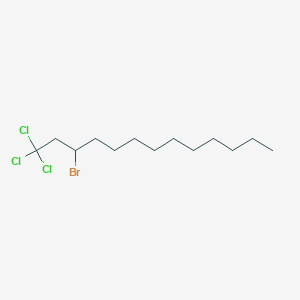
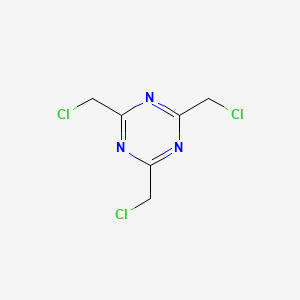
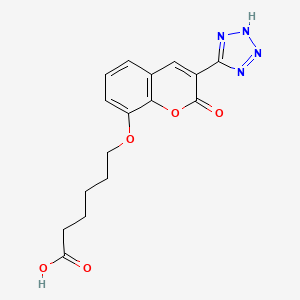
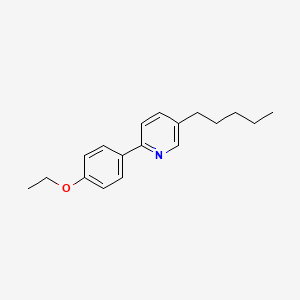
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)
